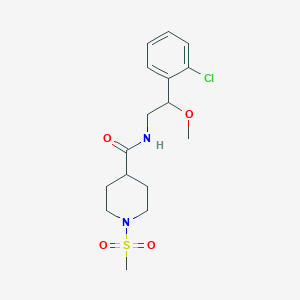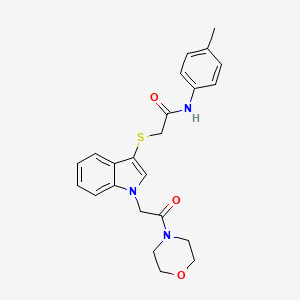
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide, also known as MTA, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. MTA is a potent inhibitor of S-adenosylmethionine (SAM) synthesis, which is an important metabolic pathway in cells. In
Wissenschaftliche Forschungsanwendungen
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide has been extensively studied for its potential applications in cancer research, as it has been shown to inhibit the growth of various cancer cell lines. It has also been investigated for its effects on neuronal function and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide has been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Wirkmechanismus
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide inhibits SAM synthesis by targeting the enzyme methionine adenosyltransferase (MAT), which is responsible for the conversion of methionine to SAM. SAM is a key molecule in various metabolic pathways, including DNA methylation, protein synthesis, and polyamine synthesis. Inhibition of SAM synthesis by 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide leads to a decrease in these pathways, resulting in a decrease in cell growth and proliferation.
Biochemical and physiological effects:
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. Additionally, 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide has been shown to have anti-inflammatory and antioxidant effects, and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide in lab experiments is its potency and specificity as an inhibitor of SAM synthesis. However, 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is also known to have off-target effects, which can complicate data interpretation. Additionally, 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic compound and may not accurately reflect the effects of natural compounds on SAM synthesis.
Zukünftige Richtungen
Future research on 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide could focus on its potential applications in cancer therapy, as well as its effects on neuronal function and neurodegenerative diseases. Additionally, further investigation into the mechanism of action of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide and its off-target effects could help to improve its specificity and efficacy as a research tool. Finally, the development of new compounds based on the structure of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide could lead to the discovery of more potent and specific inhibitors of SAM synthesis.
Synthesemethoden
The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide involves several steps, starting from the reaction of indole-3-acetaldehyde with morpholine to form 1-(2-morpholinoethyl)indole-3-carbinol. This intermediate is then reacted with p-tolylthiourea to yield 2-((1-(2-morpholinoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide, which is subsequently oxidized to 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide using hydrogen peroxide and catalytic amounts of acetic acid. The final product is obtained by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-17-6-8-18(9-7-17)24-22(27)16-30-21-14-26(20-5-3-2-4-19(20)21)15-23(28)25-10-12-29-13-11-25/h2-9,14H,10-13,15-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKHJIQHZONUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2732921.png)


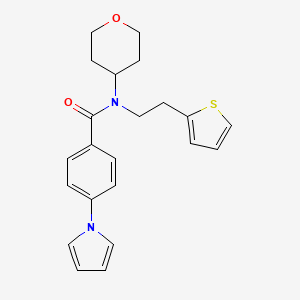
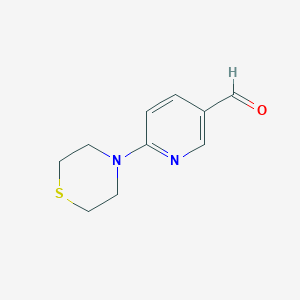
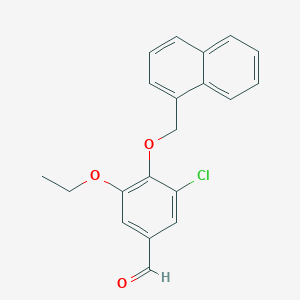
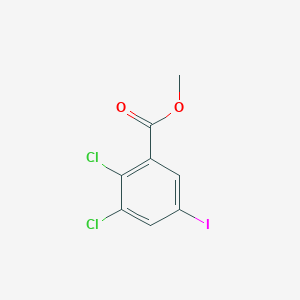
![4-[benzyl(methyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2732933.png)

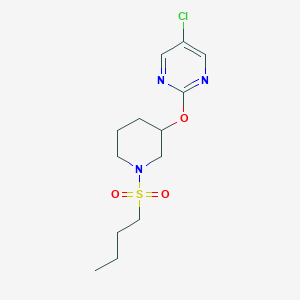
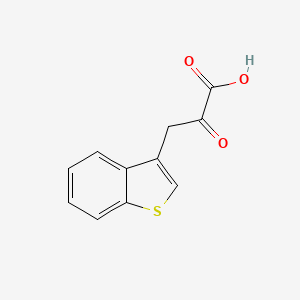

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2732939.png)
